molecular formula C12H18N2 B13503419 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B13503419
M. Wt: 190.28 g/mol
InChI Key: NDWMOOWCGKLQPY-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine (CAS: 1248677-72-6) is a chiral primary amine with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol. Its structure features a pyridin-3-yl group attached to the α-carbon of the ethanamine backbone and a cyclopentyl substituent at the β-carbon (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules or ligands . The cyclopentyl group enhances steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties in drug development.

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structurally related ethan-1-amine derivatives share the pyridinyl-ethylamine scaffold but differ in substituents, stereochemistry, and functional groups. Below is a systematic comparison of key analogues:

Table 1: Structural and Physicochemical Comparison of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features/Applications
This compound C₁₂H₁₈N₂ 190.28 Cyclopentyl (β), pyridin-3-yl (α) 1248677-72-6 Pharmaceutical intermediate
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine C₁₂H₁₈N₂ 190.28 Cyclopentyl (α), pyridin-3-yl (β) N/A Positional isomer; synthetic utility
2-(Pyridin-3-yl)ethan-1-amine C₇H₁₀N₂ 122.17 H (β), pyridin-3-yl (α) N/A Precursor for triazine derivatives
1-(2-Chloropyridin-3-yl)ethan-1-amine C₇H₉ClN₂ 156.61 Chloro (pyridine-2), methyl (α) 911825-90-6 Halogenated analogue; enhanced polarity
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine C₇H₈F₂N₂ 158.15 Difluoro (β), pyridin-3-yl (α) 60010-40-4 Electron-withdrawing substituents
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine C₉H₁₄N₂O₂ 182.22 Dimethoxy (β), pyridin-3-yl (α) 1521100-22-0 Polar, oxygen-rich derivative

Structural and Functional Differences

Substituent Effects: The cyclopentyl group in the target compound increases hydrophobicity (predicted logP ~2.5) compared to smaller substituents like hydrogen or methoxy groups. This enhances membrane permeability but may reduce aqueous solubility . Fluorinated or methoxylated analogues (e.g., 2,2-difluoro or 2,2-dimethoxy derivatives) alter electronic properties and metabolic stability. Fluorine atoms can block oxidative metabolism, while methoxy groups increase hydrogen-bonding capacity .

Stereochemical Considerations :

  • The target compound and its positional isomer (1-cyclopentyl-2-(pyridin-3-yl)ethan-1-amine) demonstrate how stereochemistry impacts molecular recognition. The cyclopentyl group’s placement (α vs. β) may create distinct steric environments for chiral interactions .

The pyridin-3-yl group’s nitrogen orientation may facilitate coordination with metal catalysts or hydrogen bonding in biological targets, a feature exploited in asymmetric synthesis .

Biological Activity

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18N2C_{13}H_{18}N_2 and a molecular weight of approximately 202.30 g/mol. Its structure includes a cyclopentyl group and a pyridine ring, which contribute to its unique pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antimicrobial Activity

  • The compound has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis. Studies have reported low IC50 values, indicating potent inhibitory effects against this pathogen.

2. Anti-fibrotic Properties

  • Preliminary data suggest that this compound may possess anti-fibrotic properties, making it a candidate for treating fibrotic diseases. Its unique structure allows for interactions with various biological targets, essential for drug development.

3. Neuroprotective Effects

  • Some studies have explored the neuroprotective effects of similar compounds, suggesting that derivatives of this compound may modulate neuroinflammatory pathways, potentially benefiting conditions like Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific receptors or enzymes, modulating their activity to elicit biological effects. Molecular docking studies have been employed to predict how this compound interacts with proteins involved in disease pathways, providing insights into its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotent activity against Mycobacterium tuberculosis with low IC50 values
Anti-fibroticPotential candidate for fibrotic disease treatment
NeuroprotectiveModulates neuroinflammation in models related to Parkinson's disease

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the effectiveness of various derivatives of this compound against M. tuberculosis. The derivatives showed varying degrees of activity, with some achieving IC50 values below 10 µM, indicating strong antimicrobial potential .
  • Neuroprotection :
    In a model of neuroinflammation, compounds structurally related to this compound demonstrated the ability to reduce pro-inflammatory cytokines, suggesting a potential role in neuroprotection .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-cyclopentyl-1-pyridin-3-ylethanamine

InChI

InChI=1S/C12H18N2/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11/h3,6-7,9-10,12H,1-2,4-5,8,13H2

InChI Key

NDWMOOWCGKLQPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CN=CC=C2)N

Origin of Product

United States

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